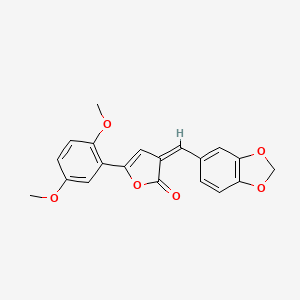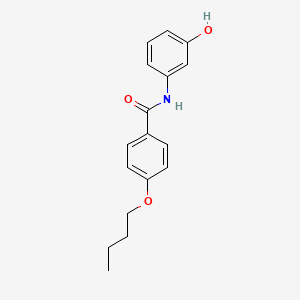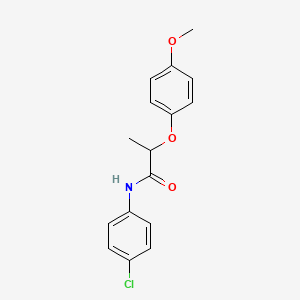![molecular formula C17H14F3NO B4990076 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its chemical name, TFMQO, and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of TFMQO is not fully understood, but it is believed to act by binding to specific targets in cells and disrupting their normal function. In the case of anti-cancer activity, TFMQO has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial and fungal growth inhibition, TFMQO is believed to act by disrupting the integrity of the cell membrane.
Biochemical and Physiological Effects:
TFMQO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TFMQO can inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to act as a fluorescent probe for DNA and RNA, making it useful in molecular biology applications. In vivo studies have not yet been conducted, so the physiological effects of TFMQO are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TFMQO is its high purity, which makes it useful in lab experiments that require precise chemical compositions. Another advantage is its unique electronic properties, which make it useful in material science applications. One limitation of TFMQO is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on TFMQO. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent and its ability to inhibit bacterial and fungal growth. In material science, TFMQO could be further studied for its potential use in organic electronics and other applications. In molecular biology, TFMQO could be further investigated as a fluorescent probe for DNA and RNA, and its potential to act as a gene regulator could be explored. Overall, TFMQO has significant potential for a wide range of scientific applications and further research is warranted to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of TFMQO involves the condensation of 2-(trifluoromethyl)benzaldehyde with methyl anthranilate, followed by cyclization with ammonium acetate. The resulting product is then purified by recrystallization, yielding TFMQO in high purity.
Applications De Recherche Scientifique
TFMQO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and molecular biology. In medicinal chemistry, TFMQO has been investigated for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In material science, TFMQO has been studied for its potential use in organic electronics, due to its unique electronic properties. In molecular biology, TFMQO has been investigated for its ability to act as a fluorescent probe for DNA and RNA.
Propriétés
IUPAC Name |
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-10-6-7-15-13(8-10)12(9-16(22)21-15)11-4-2-3-5-14(11)17(18,19)20/h2-8,12H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGBKOFSDKPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)
![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)


![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)